molecular formula C20H16F3N3O B2991037 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one CAS No. 1024537-54-9

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one

Cat. No. B2991037
CAS RN: 1024537-54-9
M. Wt: 371.363
InChI Key: VMQHZGVLTIHDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyridyl group, a trifluoromethyl group, and an indeno[2,3-D]pyrazol-4-one core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indeno[2,3-D]pyrazol-4-one core, a pyridyl group, a tert-butyl group, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyridyl group might undergo reactions at the nitrogen atom, and the trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

Photocatalysis in Organic Synthesis

This compound is utilized in the field of photocatalysis to facilitate the regioselective synthesis of phenanthridine derivatives. The process involves visible-light Ir photocatalysis using a similar iridium complex as an energy donor . This strategy is particularly valuable for synthesizing complex organic molecules with high precision.

Trifluoromethylation Reactions

The trifluoromethyl group within the compound plays a crucial role in transition metal-mediated trifluoromethylation reactions. These reactions are significant in the development of pharmaceuticals and agrochemicals due to the desirable properties conferred by the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability .

Development of Agrochemicals

Due to its structural features, this compound can be involved in the synthesis of agrochemicals. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of agrochemical products, making them more effective .

Pharmaceutical Research

The compound’s framework is conducive to the synthesis of anti-cancer drugs. Its photocatalytic application can lead to one-pot synthesis strategies for complex drug molecules, potentially streamlining the drug development process .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

3-tert-butyl-1-[5-(trifluoromethyl)pyridin-2-yl]indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c1-19(2,3)18-15-16(12-6-4-5-7-13(12)17(15)27)26(25-18)14-9-8-11(10-24-14)20(21,22)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHZGVLTIHDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.